N-(2-phenoxyphenyl)-2-phenylpropanamide

Description

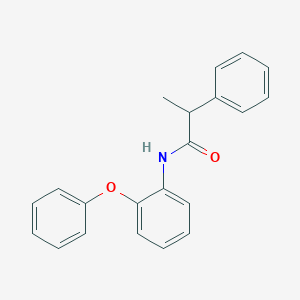

N-(2-phenoxyphenyl)-2-phenylpropanamide is a synthetic amide compound featuring a propanamide backbone substituted with a 2-phenoxyphenyl group and a phenyl moiety at the α-carbon. The compound’s amide functionality and aromatic substituents make it a candidate for drug design, particularly in targeting enzymes or receptors requiring hydrophobic interactions .

Properties

Molecular Formula |

C21H19NO2 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

N-(2-phenoxyphenyl)-2-phenylpropanamide |

InChI |

InChI=1S/C21H19NO2/c1-16(17-10-4-2-5-11-17)21(23)22-19-14-8-9-15-20(19)24-18-12-6-3-7-13-18/h2-16H,1H3,(H,22,23) |

InChI Key |

QVSRLQGACTXBHY-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The table below summarizes key structural analogs of N-(2-phenoxyphenyl)-2-phenylpropanamide, highlighting variations in substituents and their impacts:

*Approximate value based on similar compounds.

Key Observations:

- Substituent Effects : The presence of electron-withdrawing groups (e.g., fluoro, chloro) enhances metabolic stability, as seen in N-(2-fluorophenyl) and N-(2-chlorophenyl) derivatives .

- Chiral Centers : Enantioselective synthesis (e.g., (2S)-2-phenylpropanamide derivatives) is critical for receptor binding, as demonstrated in GPR88 agonists .

- Phenoxy vs. Phenyl: Phenoxy groups (e.g., 2-methoxyphenoxy in ) improve solubility compared to purely hydrophobic phenyl substituents.

Preparation Methods

Reaction Mechanism

This method involves nucleophilic acyl substitution, where 2-phenoxyaniline attacks the electrophilic carbonyl carbon of 2-phenylpropionyl chloride. The reaction proceeds under mild conditions, typically in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), with a tertiary amine base (e.g., triethylamine, DIPEA) to neutralize HCl byproducts.

Synthetic Procedure

-

Intermediate Preparation :

-

2-Phenoxyaniline Synthesis :

o-Nitrochlorobenzene reacts with phenol in the presence of a catalyst (e.g., steam-distilled tertiary amine alkaloids treated with NaOH) at 80–155°C, followed by reduction with SnCl₂·H₂O to yield 2-phenoxyaniline. -

2-Phenylpropionyl Chloride :

Synthesized via thionyl chloride treatment of 2-phenylpropionic acid.

-

-

Coupling Reaction :

Optimization Data

Copper-Catalyzed Cross-Coupling

Reaction Mechanism

This method employs a copper(II) acetate catalyst with a bisoxazoline ligand (L1) to facilitate C–N bond formation between 2-phenoxyaniline and 2-phenylpropanoyl derivatives. The mechanism likely involves a single-electron transfer (SET) process.

Synthetic Procedure

-

Reagents :

-

Procedure :

Optimization Data

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Catalyst Loading | 10 mol% Cu(OAc)₂ | 75 | |

| Ligand | L1 | 80 | |

| Reaction Time | 72 hours | 82 |

Carbodiimide-Mediated Coupling

Reaction Mechanism

Using HBTU or EDCI as coupling agents, this method activates 2-phenylpropionic acid for amide bond formation with 2-phenoxyaniline. The process avoids handling reactive acyl chlorides.

Synthetic Procedure

Optimization Data

Reductive Amination (Alternative Route)

Reaction Mechanism

Though less common, reductive amination of 2-phenylpropanal with 2-phenoxyaniline using NaBH₃CN or Hantzsch ester provides an alternative pathway. This method is limited by substrate availability.

Synthetic Procedure

Optimization Data

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) | Scalability |

|---|---|---|---|---|

| Direct Acylation | High yield, simple conditions | Requires acyl chloride | 85 | High |

| Copper Catalysis | Ligand-controlled selectivity | Long reaction time | 82 | Moderate |

| Carbodiimide Coupling | Avoids acyl chlorides | Moderate yield | 72 | High |

| Reductive Amination | Broad substrate scope | Low yield | 45 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.